11-Octadecenal

Insect Chemical Ecology Pheromone Synergism Rice Pest Monitoring

11-Octadecenal (CAS 56554-95-1, molecular formula C₁₈H₃₄O, MW 266.47) is a long-chain monounsaturated aldehyde belonging to the fatty aldehyde class. It exists in two geometric isomeric forms—(Z)-11-octadecenal (CAS 4273-95-4) and (E)-11-octadecenal—with the (Z)-isomer being the biologically relevant stereoisomer in insect chemical communication.

Molecular Formula C18H34O
Molecular Weight 266.5 g/mol
CAS No. 56554-95-1
Cat. No. B013418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Octadecenal
CAS56554-95-1
SynonymsZ11-18:Ald; 
Molecular FormulaC18H34O
Molecular Weight266.5 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCCCC=O
InChIInChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h7-8,18H,2-6,9-17H2,1H3
InChIKeyYSSVMXHKWSNHLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Octadecenal (CAS 56554-95-1): Procuring the Correct Long-Chain Unsaturated Aldehyde for Insect Pheromone Research and Natural Product Studies


11-Octadecenal (CAS 56554-95-1, molecular formula C₁₈H₃₄O, MW 266.47) is a long-chain monounsaturated aldehyde belonging to the fatty aldehyde class. It exists in two geometric isomeric forms—(Z)-11-octadecenal (CAS 4273-95-4) and (E)-11-octadecenal—with the (Z)-isomer being the biologically relevant stereoisomer in insect chemical communication [1]. This compound has been documented as a volatile oil isolable from coumarin-containing plant sources and is best characterized as a component of female-produced sex pheromone blends in multiple lepidopteran species, including the rice leaffolder moth (Cnaphalocrocis medinalis), the wax moth (Achroia grisella), and the spotted bollworm (Earias vittella) .

Why Generic Substitution of 11-Octadecenal (CAS 56554-95-1) Fails: Species-Specific, Stereochemically Demanding, and Role-Defined Pheromone Component


Long-chain unsaturated aldehydes with similar chain length, double-bond position, or terminal functional group cannot be interchanged with 11-octadecenal in pheromone formulations. The compound's biological function is determined by three interdependent factors: (i) the Z-geometric configuration of the Δ11 double bond—the E-isomer is behaviorally inhibitory at contamination levels exceeding 5% [1]; (ii) its specific role within a multi-component blend, where it may function as an essential synergist rather than the primary attractant, meaning simple replacement by the major component (e.g., Z13-18:Ald) fails to elicit normal behavioral response [1]; and (iii) remarkable geographical/chemotype specificity, wherein populations of the same nominal species respond exclusively to aldehyde-based blends containing (Z)-11-octadecenal and not to acetate-based blends used by conspecific populations elsewhere [2]. Procuring 11-octadecenal without verifying stereochemical identity and purity is therefore a documented path to inactive or inhibitory lures.

Quantitative Differentiation of 11-Octadecenal (CAS 56554-95-1) vs. Closest Analogs: A Comparative Evidence Guide for Scientific Procurement


Synergist, Not Primary: Z11-18:Ald Alone Is Inactive; Behavioral Activity Requires Co-Formulation with the Major Component Z13-18:Ald in Cnaphalocrocis medinalis

In the Japanese population of Cnaphalocrocis medinalis, (Z)-11-octadecenal (Z11-18:Ald) is not the primary attractant component. The major pheromone component is (Z)-13-octadecenal (Z13-18:Ald), which was shown to be essential for male attraction. Z11-18:Ald alone does not attract males; however, when added to Z13-18:Ald it acts as a potent behavioral synergist [1]. The natural ratio in female gland extracts is Z11-18:Ald : Z13-18:Ald : Z11-18:OH : Z13-18:OH = 11:100:24:36, with total content approximately 0.9 ng/female [2]. No significant effect on trap catch was observed when the ratio of Z11-18:Ald to Z13-18:Ald was varied, indicating that the synergist role is robust across a range but the compound cannot be omitted [1].

Insect Chemical Ecology Pheromone Synergism Rice Pest Monitoring

Omission-Proven Essential: Removing (Z)-11-Octadecenal from the Earias vittella Pheromone Blend Collapses Male Attraction in Pakistan Field Trials

In Earias vittella (spotted bollworm), GC-EAG analysis of ovipositor washings identified six components including (Z)-11-octadecenal at a 4:2 ratio relative to hexadecanal [1]. Field testing in Pakistan demonstrated that a simplified 3-component blend of (Z)-11-hexadecenal, (E,E)-10,12-hexadecadienal, and (Z)-11-octadecenal at a 2:10:2 ratio was as attractive to male moths as the full 6-component mixture and equal in attractiveness to a virgin female moth [1]. Critically, omitting either (Z)-11-hexadecenal or (Z)-11-octadecenal from this blend greatly reduced trap catch, demonstrating that (Z)-11-octadecenal is an essential, non-dispensable component despite being a minor constituent [1].

Cotton Pest Management Field Trapping Efficacy Bollworm Pheromone

Stereochemical Fidelity Requirement: ≥5% (E)-Isomer Contamination of (Z)-11-Octadecenal Inhibits Pheromonal Activity in Cnaphalocrocis medinalis

Laboratory bioassays with Cnaphalocrocis medinalis demonstrated that the addition of geometric isomers (i.e., the E-forms) of the four pheromone components at levels greater than 5% of the purified 4-component blend produced significant inhibitory effects on pheromonal activity [1]. This finding establishes a quantitative quality threshold: (Z)-11-octadecenal destined for pheromone use must contain less than 5% of the (E)-isomer to avoid behavioral inhibition. In contrast, the purified natural-ratio blend with E-isomers kept below 5% showed optimal attractiveness at a loading of 0.86 mg/septum and remained active for at least one month in the field [1].

Stereochemical Purity Geometric Isomer Inhibition Pheromone Quality Control

Chemotype-Dependent Attraction: Japanese C. medinalis Males Do Not Respond to Philippine or Indian Acetate-Based Blends Lacking (Z)-11-Octadecenal

The sex pheromone of Cnaphalocrocis medinalis exhibits striking geographical variation. Japanese populations utilize an aldehyde-based blend with (Z)-11-octadecenal and (Z)-13-octadecenal as essential aldehydes (ratio 11:100, plus two alcohols) [1]. In contrast, Philippine populations use a completely different chemotype: (Z)-11-hexadecenyl acetate and (Z)-13-octadecenyl acetate at a 98:2 ratio. Indian populations use the same two acetates but at a 1:10 ratio [1]. In direct field bioassays conducted in Kagoshima, Japan, neither the Philippine blend nor the Indian blend showed any attractive activity toward Japanese male moths, while the Japanese aldehyde blend attracted significant numbers [1]. The total pheromone content was estimated at approximately 0.9 ng/female [1].

Geographical Pheromone Variation Chemotype Specificity Rice Leaffolder Monitoring

Species-Level Selectivity: (Z)-11-Octadecenal Is Present in Diatraea grandiosella Gland Extracts but Is Not Required for Male Attraction—Only Z9-16:Ald, Z11-16:Ald, and Z13-18:Ald Are Essential

In the southwestern corn borer Diatraea grandiosella, six 16- and 18-carbon aldehydes including (Z)-11-octadecenal were isolated from female gland rinses and evaluated as potential pheromone components by GLC-MS and laboratory bioassays [1]. The active sex attractant pheromone was identified as a mixture of (Z)-9-hexadecenal, (Z)-11-hexadecenal, and (Z)-13-octadecenal in the ratio 21.5:70.6:7.9 [1]. Electrophysiological studies confirmed the requirement for these three compounds, but explicitly not for n-hexadecanal, (Z)-9-octadecenal, and (Z)-11-octadecenal [1]. Laboratory flight chamber and field tests further confirmed that the 3-component blend was as effective as a calling female, with (Z)-11-octadecenal playing no required role [1].

Species-Specific Pheromone Electrophysiology Southwestern Corn Borer

Natural Occurrence: 11-Octadecenal Constitutes 11.24% of Antibacterial Essential Oil from Launaea resedifolia, with Whole-Oil MIC Values of 0.09–0.69 mg/mL

GC-MS analysis of essential oils hydrodistilled from Launaea resedifolia L. (Asteraceae) identified 19 compounds representing 86.68% of the total oil. 11-Octadecenal was the third most abundant constituent at 11.24%, following dioctyl phthalate (39.84%) and decanoic acid decyl ester (12.09%) [1]. Aldehydes as a chemical class represented 11.45% of the oil, with 11-octadecenal accounting for 11.24% and heptanal 0.21% [1]. The whole essential oil exhibited in vitro antibacterial activity against seven bacterial strains, with inhibition zone diameters ranging from 11 to 37 mm and MIC values between 0.09 and 0.69 mg/mL depending on the microorganism tested [1]. No data are available on the isolated antibacterial activity of purified 11-octadecenal from this source.

Natural Product Chemistry Essential Oil Composition Antibacterial Screening

Evidence-Backed Application Scenarios for 11-Octadecenal (CAS 56554-95-1): Where the Quantitative Data Support Prioritized Use


Rice Leaffolder (Cnaphalocrocis medinalis) Monitoring in Japan and Chemotype-Matched Regions

The strongest evidence supports use of (Z)-11-octadecenal as an essential synergist component in the 4-component aldehyde blend (Z11-18:Ald, Z13-18:Ald, Z11-18:OH, Z13-18:OH at 11:100:24:36) for monitoring Japanese populations of C. medinalis. Field-validated at 0.86 mg/septum loading with ≥1 month field longevity, and with E-isomer contamination strictly below 5% to avoid behavioral inhibition [5]. This application is contraindicated for Philippine or Indian populations, which use acetate-based chemotypes and do not respond to this aldehyde blend .

Spotted Bollworm (Earias vittella) Cotton Pest Monitoring in South Asia

(Z)-11-Octadecenal is an omission-proven essential component of the E. vittella sex pheromone. A 3-component blend of (Z)-11-hexadecenal, (E,E)-10,12-hexadecadienal, and (Z)-11-octadecenal at a 2:10:2 ratio is as attractive as a virgin female moth and as the full 6-component gland-mimic blend [5]. Procuring formulations without (Z)-11-octadecenal will result in greatly reduced trap catch and compromised pest monitoring data. Lures must be protected from sunlight to prevent isomerization of the diene aldehyde component [5].

Wax Moth (Achroia grisella) Pest Management in Apiculture

(Z)-11-Octadecenal is the identified sex pheromone of the wax moth Achroia grisella, a specific enemy of honeybees [5]. A practical synthesis route from castor oil-derived methyl 10-undecenoate has been elaborated, achieving the target compound in fewer steps and at lower cost than prior methods . This supports procurement for apicultural pest monitoring and mating disruption programs where cost-effective synthetic pheromone is required.

Natural Product and Essential Oil Research on Launaea resedifolia

11-Octadecenal is a quantitatively major aldehyde constituent (11.24%) of the essential oil of Launaea resedifolia, which exhibits broad-spectrum in vitro antibacterial activity (MIC 0.09–0.69 mg/mL; inhibition zones 11–37 mm) [5]. Researchers investigating the phytochemistry or bioactivity of Launaea species may require authentic 11-octadecenal as an analytical standard for GC-MS quantification or for bioassay-guided fractionation studies to isolate the contribution of individual constituents.

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